molecular formula C16H17N5O2 B499112 N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE CAS No. 876896-04-7

N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE

Katalognummer: B499112
CAS-Nummer: 876896-04-7
Molekulargewicht: 311.34g/mol
InChI-Schlüssel: WAXUDIUUEROJBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methoxy group and a phenylmethoxy group attached to the phenyl ring, making it a unique derivative of tetrazole.

Eigenschaften

CAS-Nummer

876896-04-7

Molekularformel

C16H17N5O2

Molekulargewicht

311.34g/mol

IUPAC-Name

N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C16H17N5O2/c1-22-14-9-5-8-13(10-17-16-18-20-21-19-16)15(14)23-11-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H2,17,18,19,20,21)

InChI-Schlüssel

WAXUDIUUEROJBS-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=NNN=N3

Kanonische SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=NNN=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of amines with triethyl orthoformate and sodium azide. The reaction is catalyzed by Yb(OTf)3, which facilitates the formation of the tetrazole ring . Another method involves the use of FSO2N3 as a diazotizing reagent, which enables the transformation of amidines and guanidines into tetrazole derivatives under mild conditions .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts. This method is advantageous due to its broad scope, allowing the use of various aromatic nitriles, alkyl nitriles, and cyanamides as substrates . The reaction conditions are typically mild, and the yields are high, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylmethoxy groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve mild temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various substituted tetrazoles, amine derivatives, and other nitrogen-containing heterocycles. These products have significant applications in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, including high-energy materials and polymers.

Wirkmechanismus

The mechanism of action of N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for its biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of both methoxy and phenylmethoxy groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable compound for various applications in research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.